7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride
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Overview
Description
7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors. The unique structure of this compound, which includes a pyrrolo[2,3-c]pyridine core, makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-azaindole with suitable reagents to form the desired pyrrolo[2,3-c]pyridine structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or aryl groups to the amino moiety .
Scientific Research Applications
7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors involved in diseases such as cancer and inflammation.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.
1H-pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to the pyridine core.
7-Deazapurine: A compound with a similar nitrogen-containing ring structure but different functional groups.
Uniqueness
7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride is unique due to its specific substitution pattern and the presence of the amino group, which allows for diverse chemical modifications and interactions with biological targets. This uniqueness makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C7H8ClN3O |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
7-amino-1,3-dihydropyrrolo[2,3-c]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C7H7N3O.ClH/c8-7-6-4(1-2-9-7)3-5(11)10-6;/h1-2H,3H2,(H2,8,9)(H,10,11);1H |
InChI Key |
ZRDKSKHSAFQAFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=NC=C2)N)NC1=O.Cl |
Origin of Product |
United States |
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